

Precision Targeting of Class I PI3K Isoforms: The PIK-75 Profile

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Compound of Interest

Compound Name: PIK-75
Cat. No.: B7852688

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Executive Summary

PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine class.^{[1][2]} Historically utilized as a chemical probe to dissect the roles of Class IA Phosphoinositide 3-kinases (PI3K), it is defined by a steep selectivity cliff between the p110 and p110 isoforms.^[1]

While **PIK-75** is frequently cited for its picomolar-to-low-nanomolar potency against p110

, scientific integrity requires acknowledging its "dual-warhead" nature: it is an equipotent inhibitor of DNA-PK (DNA-dependent protein kinase).^[1] This guide provides the verified IC50 data, structural context, and a self-validating experimental protocol for researchers utilizing this compound in antiproliferative or metabolic assays.^[1]

Chemical & Pharmacological Profile

- Compound Name: **PIK-75** (HCl salt often used for solubility)^{[1][3]}
- Chemical Class: Imidazopyridine^{[1][2]}

- Mechanism of Action: Reversible, ATP-competitive inhibition.[1][2] It binds to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of PIP2 (Phosphatidylinositol 4,5-bisphosphate) to PIP3 (Phosphatidylinositol 3,4,5-trisphosphate).[1][4]
- Solubility: Soluble in DMSO (up to 100 mM); poor aqueous solubility requires careful handling in cell-based media (step-wise dilution recommended).[1]

The Selectivity Core: vs. Isoforms

The utility of **PIK-75** lies in its ability to distinguish between p110

(often associated with insulin signaling and PIK3CA mutations) and p110

(associated with GPCR signaling and PTEN-null tumors).[1]

Quantitative Data Summary

The following values represent the consensus mean IC50s derived from cell-free enzymatic assays (typically radiometric or fluorescence polarization ATP-competition assays).

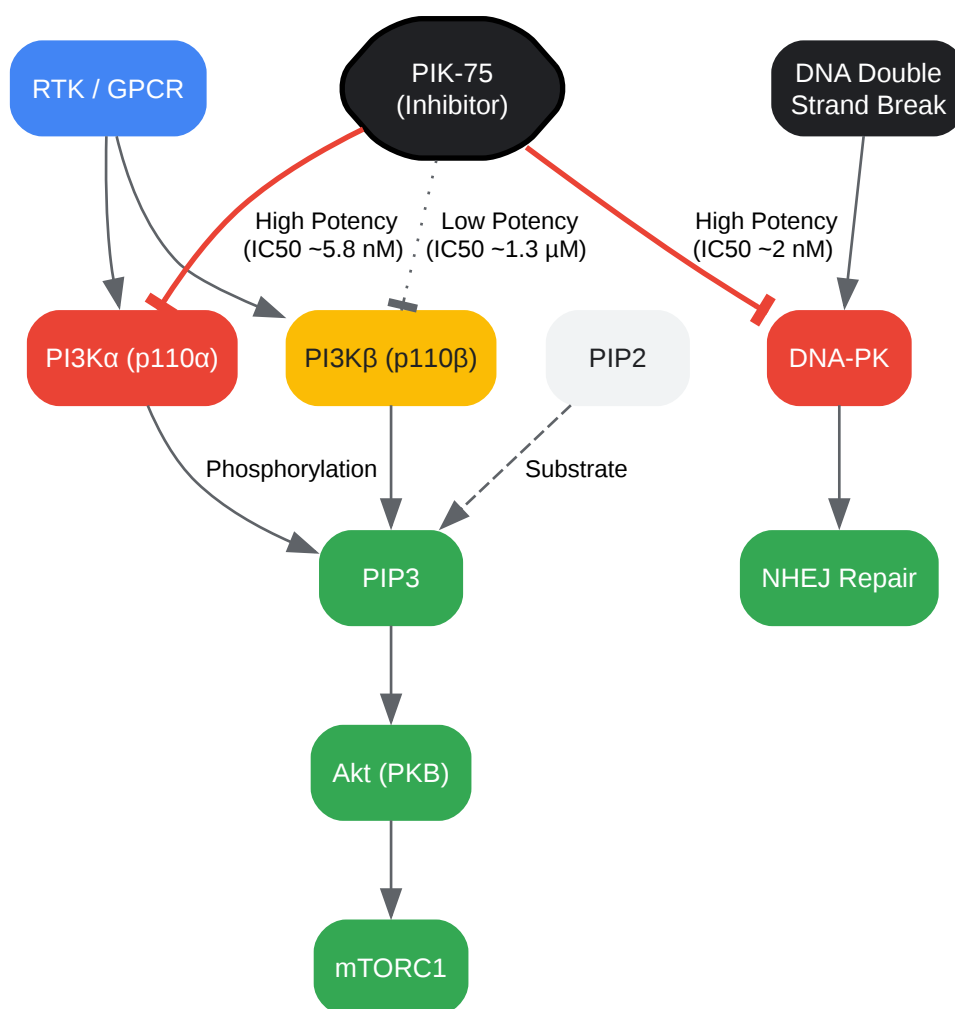
Target Kinase	Isoform Subunit	IC50 Value (nM)	Selectivity Ratio (vs. p110)
PI3K	p110	5.8	1x (Reference)
DNA-PK	-	2.0	~0.3x (More Potent)
PI3K	p110	76	~13x
PI3K	p110	510	~88x
PI3K	p110	1,300	>200x
mTOR	-	~1,000+	>170x

Comparative Analysis

- The Alpha/Beta Cliff: **PIK-75** exhibits a >200-fold selectivity for the isoform over the isoform.^[3] This makes it an excellent tool for verifying if a cellular phenotype is driven by p110, provided the concentration is kept below 100 nM.
- The DNA-PK Liability: Researchers must note that **PIK-75** inhibits DNA-PK (IC50 ~2 nM) even more potently than PI3K.^[1] In cellular assays involving DNA damage response or apoptosis, effects may be conflated between PI3K pathway suppression and NHEJ (Non-Homologous End Joining) blockade.^[1]

Mechanistic Visualization

The following diagram illustrates the dual-inhibition nodes of **PIK-75** within the PI3K/Akt and DNA Repair pathways.^[1]



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Caption: **PIK-75** acts as a dual-node inhibitor, potently blocking PI3K

and DNA-PK while sparing PI3K

at physiological concentrations.[1]

Experimental Protocol: Determining IC50

To validate the IC50 values in your specific cellular or enzymatic context, use the following self-validating workflow. This protocol uses a luminescent ADP-detection assay (e.g., ADP-Glo), which is robust against compound fluorescence interference.[1]

Reagents Required[1][3][4][6][7]

- Enzyme: Recombinant human p110

/p85

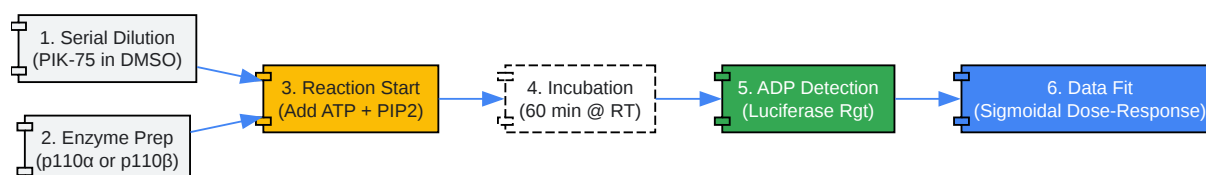
and p110

/p85

complex.[1][4]

- Substrate: PIP2:PS lipid vesicles (50 M).
- ATP: Ultra-pure ATP (concentration should be at apparent, typically 10-50 M).[1]
- Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl, 1 mM EGTA, 0.03% CHAPS.

Workflow Diagram



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Caption: Step-by-step enzymatic assay workflow for IC50 determination.

Step-by-Step Methodology

- Compound Preparation: Prepare a 10 mM stock of **PIK-75** in 100% DMSO. Create 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve (Range: 10 M to 0.5 nM).

- Enzyme Activation: Dilute p110

and p110

enzymes in Kinase Buffer.
 - Critical Check: Ensure enzyme concentration is linear with respect to time and concentration (typically 0.5 - 2 ng/L).[1]
- Inhibitor Incubation: Add 1

L of diluted **PIK-75** to 4

L of enzyme solution.[1] Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
- Reaction Initiation: Add 5

L of Substrate Mix (ATP + PIP2).[1][4]
 - Control 1 (Max Signal): DMSO only + Enzyme + Substrate.[1]
 - Control 2 (Min Signal): DMSO only + Buffer (No Enzyme).[1]
- Reaction: Incubate for 60 minutes at RT.
- Detection: Add ADP-detection reagent (e.g., 10

L ADP-Glo Reagent) to stop the kinase reaction and deplete remaining ATP.[1] Incubate 40 mins. Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase).[1]
- Analysis: Measure luminescence. Calculate percent inhibition:

Fit data to a 4-parameter logistic equation to derive the IC50.

Expertise & Troubleshooting

- The "Beta" False Positive: If you observe p110

inhibition at concentrations < 500 nM, check your ATP concentration. **PIK-75** is ATP-competitive; running the assay at ATP concentrations significantly below

will artificially lower the IC50 values, making the compound appear more potent and less selective than it is physiologically.[1]

- Solubility Crash: **PIK-75** is hydrophobic.[1] In aqueous buffers, ensure DMSO concentration is maintained at 1-2% or use a carrier like CHAPS to prevent compound precipitation, which leads to erratic IC50 curves.[1]

References

- Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." [1] Cell.
 - Source:[1]
 - Relevance: The foundational paper establishing the 5.8 nM (alpha) vs 1.3 M (beta) selectivity profile.[1]
- Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." [1] Biochemical Journal.
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 - Relevance: Validates **PIK-75** specificity in cellular contexts and discusses the DNA-PK overlap.
- Fan, Q-W., et al. (2006). "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma." [1] Cancer Cell.[1]
 - Source:[1]
 - Relevance: Discusses the structural basis of imidazopyridine inhibitors and their activity profiles.
- SelleckChem / Cayman Chemical Technical D

- Source:[1]
- Relevance: Verification of commercial batch QC data confirming consistent IC50 ranges (DNA-PK: 2 nM, p110 : 5.8 nM).

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